EDTA-K2 functions primarily as a chelating agent. This means it can bind to metal ions in solution, forming stable complexes. This property is crucial in several research areas:
EDTA-K2 finds application in:
The versatility of EDTA-K2 extends to other research areas:
Ethylenediaminetetraacetic acid dipotassium salt dihydrate, commonly referred to in scientific literature as a chelating agent, is a chemical compound with the formula C₁₀H₁₈K₂N₂O₁₀. It appears as a white crystalline powder and has a molecular weight of 404.46 g/mol. This compound is a salt derived from ethylenediaminetetraacetic acid, where two potassium ions replace the hydrogen ions in the carboxylic acid groups of the parent compound. It typically melts between 255-280 °C and is soluble in water, making it useful in various applications across multiple fields, including biochemistry and environmental science .
K2EDTA's primary mechanism of action involves chelation. The negatively charged oxygen and nitrogen atoms in its structure form strong coordinate covalent bonds with metal ions. This binding sequesters the metal ion, preventing it from participating in various reactions.
In biological systems, K2EDTA can:
Ethylenediaminetetraacetic acid dipotassium salt dihydrate acts primarily as a chelator, binding to metal ions such as calcium, magnesium, and heavy metals. The primary reaction involves the formation of stable complexes with these ions:
where represents a metal ion. This chelation process effectively reduces the availability of free metal ions in solution, which can inhibit enzyme activity or participate in unwanted side reactions .
The biological activity of ethylenediaminetetraacetic acid dipotassium salt dihydrate is significant in various biochemical applications. It is widely used to eliminate heavy metal inhibition in enzyme-catalyzed reactions, thus enhancing enzyme activity and stability. Furthermore, it has been employed in cell culture media to maintain optimal conditions by preventing metal ion toxicity . In clinical settings, it can be used for detoxification purposes, particularly in cases of heavy metal poisoning.
Ethylenediaminetetraacetic acid dipotassium salt dihydrate can be synthesized through several methods:
These methods ensure high purity and yield of the compound suitable for laboratory and industrial applications .
Ethylenediaminetetraacetic acid dipotassium salt dihydrate has a wide range of applications:
Interaction studies involving ethylenediaminetetraacetic acid dipotassium salt dihydrate focus on its ability to bind various metal ions and its effects on biological systems. Research indicates that it effectively reduces the toxicity of heavy metals like lead and cadmium when used in cellular environments. Additionally, its interaction with enzymes has been extensively studied, demonstrating its role in enhancing enzymatic activity by minimizing inhibitory effects caused by free metal ions .
Compound Name | Formula | Unique Features |
---|---|---|
Ethylenediaminetetraacetic acid | C₁₀H₁₄N₂O₈ | No potassium; widely used but less soluble than the salt |
Ethylenediaminetetraacetic acid disodium salt | C₁₀H₁₄N₂O₈Na₂ | Contains sodium instead of potassium; different solubility |
Nitrilotriacetic acid | C₆H₉N₃O₆ | Three carboxyl groups; often used for similar purposes |
Diethylenetriaminepentaacetic acid | C₁₃H₂₃N₅O₁₄ | Five coordination sites; stronger chelation capabilities |
Ethylenediaminetetraacetic acid dipotassium salt dihydrate's unique combination of solubility, stability, and biological compatibility makes it particularly valuable for applications requiring precise control over metal ion concentrations .
The hexadentate structure of EDTA-K₂ enables six-point coordination with metal ions through two nitrogen atoms from the ethylenediamine backbone and four oxygen atoms from deprotonated carboxyl groups. This arrangement creates an octahedral geometry that optimally accommodates cations with ionic radii between 0.6–0.9 Å [2] [7]. The dipotassium salt's solubility in aqueous media (50 mg/mL at 25°C) facilitates rapid ligand dissociation, allowing the EDTA^4− anion to adopt the stereochemical configuration required for metal binding [1] [6].
Crystallographic studies demonstrate that EDTA-K₂ maintains its chelating capacity even when immobilized in sol-gel matrices, though matrix rigidity imposes kinetic limitations on complexation with larger transition metals like chromium(III) and manganese(II) [2]. Time-resolved spectroscopic analyses reveal sub-minute complexation rates for copper(II) and nickel(II) in aqueous systems, contrasting with 15-minute equilibration periods observed in constrained environments [2]. The compound's selectivity profile, evidenced by trace metal analysis data (≤5 mg/kg for Fe, Cu, Zn), arises from differential stabilization energies across the transition series [1] [4].
Formation constants (log K_f) for EDTA-K₂ complexes span six orders of magnitude, from 8.7 for calcium(II) to 25.1 for iron(III), reflecting the interplay between ionic potential and ligand field stabilization [4] [6]. Calorimetric studies quantify the exothermic nature of calcium-EDTA binding (ΔH = -0.56 kcal/mol at pH 7.5), with entropy driving complex stability (ΔS = +42–57 e.u.) through solvent reorganization and counterion release [5].
The conditional formation constant (K_f') introduces pH dependence to chelation thermodynamics:
$$
Kf' = \alpha{Y^{4-}} \times K_f
$$
Where α_Y^4− represents the fraction of EDTA in its fully deprotonated form [6]. At physiological pH (7.4), only 1.7×10^−5 of total EDTA exists as Y^4−, reducing the effective stability constant for calcium complexes from 10^10.7 to 10^7.3 [6]. Buffer systems modify apparent enthalpies through proton transfer effects, with Tris-HCl introducing a +11.3 kcal/mol artifact in calcium binding measurements [5].
Table 1: Formation Constants of EDTA-K₂ Complexes
Metal Ion | log K_f (25°C) | Ionic Radius (Å) |
---|---|---|
Fe³⁺ | 25.1 | 0.64 |
Cu²⁺ | 18.8 | 0.73 |
Ni²⁺ | 18.4 | 0.69 |
Ca²⁺ | 10.7 | 0.99 |
Mg²⁺ | 8.7 | 0.72 |
Metal-ligand charge transfer spectra reveal distinct electronic transitions in EDTA complexes: d-d transitions remain unshifted (±5 nm) from solution to solid state, while metal-to-ligand charge transfer bands exhibit 10–30 nm bathochromic shifts in constrained environments [2] [7]. X-ray absorption near-edge structure (XANES) analysis of iron(III)-EDTA shows ligand field splitting of 1.3 eV between t₂g and e_g orbitals, with significant σ-donation from carboxyl oxygen p-orbitals to metal d-orbitals [7].
Steric effects dominate chelation kinetics for high-spin d^5 configurations (Fe³⁺, Mn²⁺), where Jahn-Teller distortions create asymmetric coordination sites. EDTA-K₂'s flexible backbone accommodates these distortions through partial protonation of amino groups, maintaining binding constants within 0.5 log units of ideal octahedral complexes [5] [7]. Comparative studies with EDTA tripotassium salts show reduced chelation efficiency for divalent cations in the dipotassium form, attributable to increased electrostatic repulsion between the metal center and residual negative charges on uncomplexed carboxyl groups [3].
Hybrid DFT calculations (B3LYP/6-311++G**) reproduce experimental bond lengths within 0.02 Å for iron(III)-EDTA complexes, predicting average Fe–N distances of 2.05 Å and Fe–O distances of 1.98 Å [7]. Natural population analysis reveals 0.67e− charge transfer from EDTA to Fe³⁺, with Mayer bond orders of 0.41 for Fe–N and 0.38 for Fe–O bonds [7].
Time-dependent DFT simulations of X-ray absorption spectra identify ligand-centered transitions at 534.2 eV (N K-edge) and 289.5 eV (C K-edge), corresponding to π*←n transitions in the ethylenediamine backbone [7]. These models successfully predict the 0.8 eV blue shift observed in nitrogen K-edge spectra when comparing free EDTA to metal-bound forms, validating the theoretical framework for predicting chelation-induced electronic reorganization [7].